Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine
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Overview
Description
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is a peptide compound composed of seven amino acids: glycine, glutamine, isoleucine, asparagine, leucine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is used as a model peptide to study peptide synthesis, folding, and stability.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine
Industry
In the industrial sector, this peptide can be used in the production of bioactive compounds, as a component in cosmetics, and in the development of novel materials.
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-glutaminyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine
- Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-arginine
- Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-histidine
Uniqueness
Glycyl-L-glutaminyl-L-isoleucyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-lysine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness allows it to interact with specific molecular targets and exhibit unique biological activities compared to other similar peptides.
Properties
CAS No. |
849208-75-9 |
---|---|
Molecular Formula |
C35H64N10O10 |
Molecular Weight |
784.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H64N10O10/c1-7-19(5)28(45-34(53)29(20(6)8-2)44-30(49)21(12-13-25(38)46)40-27(48)17-37)33(52)43-24(16-26(39)47)32(51)42-23(15-18(3)4)31(50)41-22(35(54)55)11-9-10-14-36/h18-24,28-29H,7-17,36-37H2,1-6H3,(H2,38,46)(H2,39,47)(H,40,48)(H,41,50)(H,42,51)(H,43,52)(H,44,49)(H,45,53)(H,54,55)/t19-,20-,21-,22-,23-,24-,28-,29-/m0/s1 |
InChI Key |
YYFRGGWBPOHPQT-TZDRZOCHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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